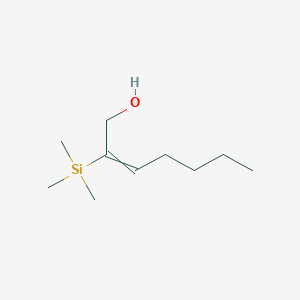
2-(Trimethylsilyl)hept-2-en-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Trimethylsilyl)hept-2-en-1-ol is an organic compound with the molecular formula C10H22OSi It is a derivative of heptenol, where a trimethylsilyl group is attached to the second carbon of the heptenol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)hept-2-en-1-ol typically involves the reaction of hept-2-en-1-ol with trimethylsilyl chloride in the presence of a base. The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours.
- The product, this compound, is then purified using standard techniques such as distillation or chromatography.
Hept-2-en-1-ol: is treated with (TMSCl) in the presence of a base such as .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(Trimethylsilyl)hept-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form the corresponding alkane.
Substitution: The trimethylsilyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as or in the presence of an oxidizing agent.
Reduction: Catalysts like or under hydrogenation conditions.
Substitution: Reagents like or to remove the trimethylsilyl group.
Major Products
Oxidation: Formation of 2-(Trimethylsilyl)hept-2-en-1-one.
Reduction: Formation of 2-(Trimethylsilyl)heptane.
Substitution: Formation of hept-2-en-1-ol after removal of the trimethylsilyl group.
Aplicaciones Científicas De Investigación
2-(Trimethylsilyl)hept-2-en-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Trimethylsilyl)hept-2-en-1-ol involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the hydroxyl group. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at the hydroxyl site. This allows for selective reactions to occur at other positions in the molecule. The hydroxyl group can undergo oxidation, reduction, and substitution reactions, making the compound versatile in synthetic applications.
Comparación Con Compuestos Similares
2-(Trimethylsilyl)hept-2-en-1-ol can be compared with other similar compounds such as:
2-(Trimethylsilyl)ethanol: Similar protecting group but with a shorter carbon chain.
2-(Trimethylsilyl)prop-2-en-1-ol: Similar structure but with a different position of the double bond.
2-(Trimethylsilyl)but-2-en-1-ol: Similar structure but with a different length of the carbon chain.
The uniqueness of this compound lies in its specific combination of the trimethylsilyl group and the heptenol backbone, which provides distinct reactivity and applications in various fields.
Propiedades
Número CAS |
104995-66-6 |
|---|---|
Fórmula molecular |
C10H22OSi |
Peso molecular |
186.37 g/mol |
Nombre IUPAC |
2-trimethylsilylhept-2-en-1-ol |
InChI |
InChI=1S/C10H22OSi/c1-5-6-7-8-10(9-11)12(2,3)4/h8,11H,5-7,9H2,1-4H3 |
Clave InChI |
ASXAPOAOFGMMLN-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=C(CO)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


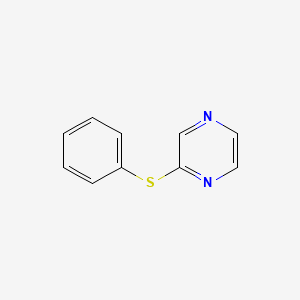

![N-[(4-Methylphenyl)sulfanyl]propan-2-amine](/img/structure/B14331225.png)
![2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one](/img/structure/B14331226.png)
![2-[2-(4-Morpholinyl)ethyl]benzonitrile](/img/structure/B14331233.png)

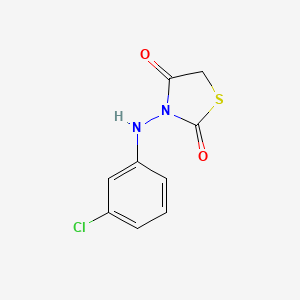


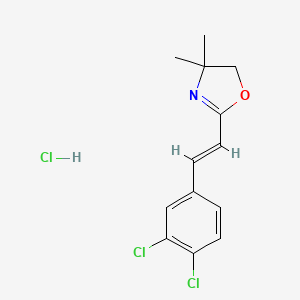
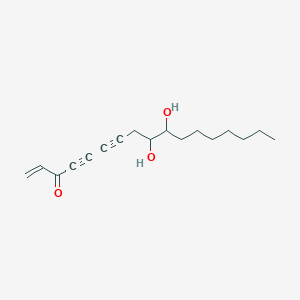
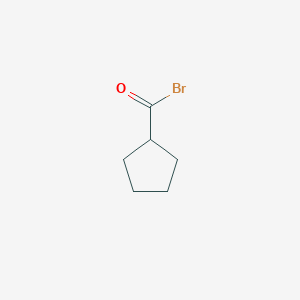
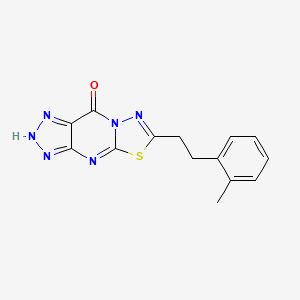
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
